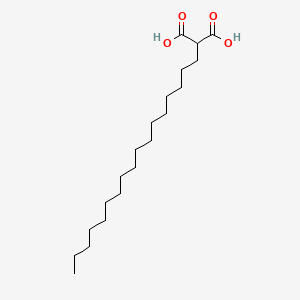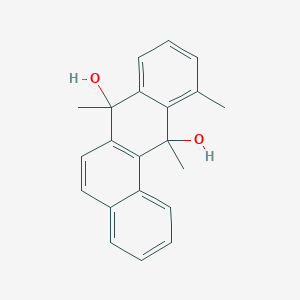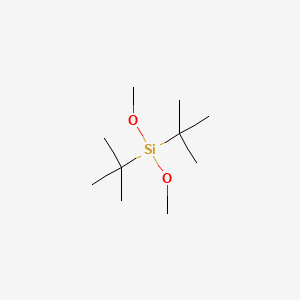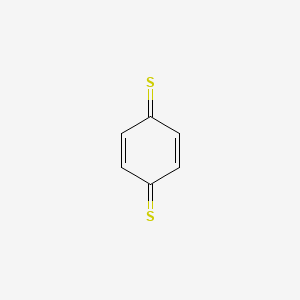
N,N'-Dicyanourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dicyanourea is an organic compound characterized by the presence of two cyano groups attached to a urea molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N’-Dicyanourea can be synthesized through several methods. One common approach involves the reaction of cyanogen chloride with urea under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods: In an industrial setting, the production of N,N’-Dicyanourea may involve the continuous flow of reactants through a reactor, with careful monitoring of temperature and pressure to optimize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Dicyanourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert N,N’-Dicyanourea into simpler compounds.
Substitution: The cyano groups in N,N’-Dicyanourea can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium methoxide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield cyanamide derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N,N’-Dicyanourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Research has explored its potential as an enzyme inhibitor.
Medicine: Studies are investigating its use in drug development, particularly for its potential antiviral and anticancer properties.
Industry: N,N’-Dicyanourea is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N,N’-Dicyanourea exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
N,N’-Dicyanourea can be compared to other compounds with similar structures, such as:
Cyanamide: Both compounds contain cyano groups, but N,N’-Dicyanourea has two cyano groups attached to a urea molecule, making it more versatile in certain reactions.
Urea: While urea lacks cyano groups, it shares the central carbonyl group with N,N’-Dicyanourea, allowing for some similar reactivity.
Dicyandiamide: This compound also contains cyano groups and is used in similar applications, but its structure and reactivity differ from N,N’-Dicyanourea.
The uniqueness of N,N’-Dicyanourea lies in its dual cyano groups, which confer distinct chemical properties and reactivity patterns, making it valuable for specific research and industrial applications.
Eigenschaften
| 82490-04-8 | |
Molekularformel |
C3H2N4O |
Molekulargewicht |
110.07 g/mol |
IUPAC-Name |
1,3-dicyanourea |
InChI |
InChI=1S/C3H2N4O/c4-1-6-3(8)7-2-5/h(H2,6,7,8) |
InChI-Schlüssel |
IGDVUCTVYWYQBS-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)NC(=O)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol](/img/structure/B14422151.png)




![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422178.png)


